
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of a cyclohexylidene group attached to the 5,6-positions of the ascorbic acid molecule. The modification enhances the stability of the ascorbic acid, making it more resistant to oxidation and degradation. This stability is particularly beneficial in various applications, including pharmaceuticals and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups at the 5 and 6 positions of L-ascorbic acid. This is achieved by reacting L-ascorbic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbic acid derivatives.
Applications De Recherche Scientifique
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid has a wide range of scientific research applications:
Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and studies.
Biology: The compound is used in studies related to antioxidant activity and cellular protection.
Medicine: It is explored for its potential in enhancing the stability and efficacy of Vitamin C in pharmaceutical formulations.
Industry: The compound is used in the cosmetic industry for its antioxidant properties and stability, making it a valuable ingredient in skincare products.
Mécanisme D'action
The mechanism of action of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The cyclohexylidene group enhances the stability of the ascorbic acid, allowing it to maintain its antioxidant activity for a longer duration. The molecular targets include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-ascorbic acid: The parent compound, known for its antioxidant properties but less stable.
Dehydroascorbic acid: An oxidized form of ascorbic acid with different biological activities.
Ascorbyl palmitate: A fat-soluble derivative of ascorbic acid used in various applications.
Uniqueness
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid stands out due to its enhanced stability compared to L-ascorbic acid This stability makes it more suitable for applications where prolonged antioxidant activity is required, such as in pharmaceuticals and cosmetics
Propriétés
Numéro CAS |
6614-52-4 |
|---|---|
Formule moléculaire |
C12H16O6 |
Poids moléculaire |
256.25 |
Nom IUPAC |
2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C12H16O6/c13-8-9(14)11(15)17-10(8)7-6-16-12(18-7)4-2-1-3-5-12/h7,10,13-14H,1-6H2/t7-,10?/m0/s1 |
Clé InChI |
SKQBFUVTZXIHLB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
SMILES canonique |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
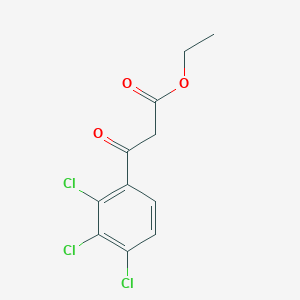
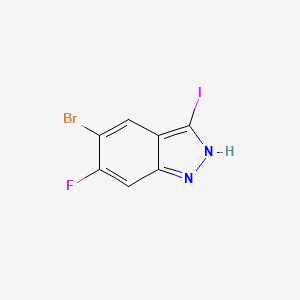
![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)
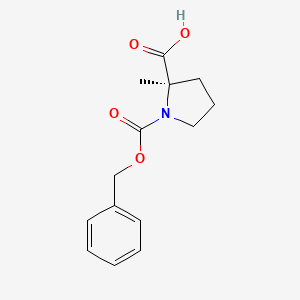
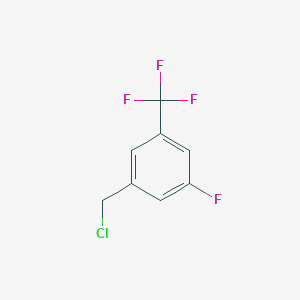
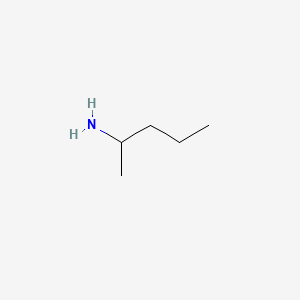
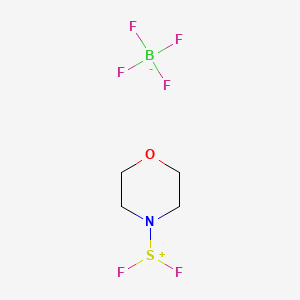

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)

